molecular formula C27H23N5O5 B2687243 N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1113119-57-5

N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2687243
CAS No.: 1113119-57-5
M. Wt: 497.511
InChI Key: VVZXQRDVWJMTMS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the field of oncology and inflammation. This compound is a dual-targeting agent designed to inhibit both Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) , key enzymes within the poly(ADP-ribose) polymerase (PARP) family. By potently inhibiting Tankyrases, this molecule acts as a modulator of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancers and fibrotic diseases. The structural design incorporates a 1,8-naphthyridin-4-one core linked to methoxyphenyl-substituted 1,2,4-oxadiazole and acetamide groups, optimizing its interaction with the target enzymes. Its primary research value lies in its use as a chemical probe to investigate the complex biology of the Wnt pathway, study the roles of Tankyrases in telomere maintenance and glucose metabolism, and explore potential therapeutic strategies for cancers such as colorectal carcinoma. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-16-7-12-21-24(34)22(27-30-25(31-37-27)17-8-10-19(35-2)11-9-17)14-32(26(21)28-16)15-23(33)29-18-5-4-6-20(13-18)36-3/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZXQRDVWJMTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL for certain derivatives . The presence of the methoxy groups in the structure may enhance the lipophilicity and permeability of the compound across bacterial membranes.

Antifungal Properties

The antifungal activity of oxadiazole derivatives is also notable. Compounds similar to this compound have been documented to inhibit fungal growth effectively. For example, MIC values against Candida albicans have been reported between 12.5 and 25 μg/mL for related compounds .

Anti-inflammatory and Analgesic Effects

Some studies have highlighted the anti-inflammatory and analgesic activities of oxadiazole derivatives. The synthesis of 3-substituted oxadiazoles has demonstrated promising anti-inflammatory effects in animal models . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research into similar naphthyridine derivatives has indicated their ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:

StudyBiological ActivityFindings
AntibacterialSignificant activity against MRSA with MIC values of 12.5–25 μg/mL
AntifungalEffective against Candida albicans with MIC values ranging from 12.5–25 μg/mL
Anti-inflammatoryDemonstrated reduced edema in animal models

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of methoxy groups may facilitate membrane penetration leading to cell lysis.
  • Modulation of Immune Response : Anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory cytokines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and naphthyridine moieties. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The presence of the oxadiazole ring enhances the interaction with biological targets involved in cell proliferation and apoptosis pathways. Research indicates that derivatives similar to N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The oxadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi:

  • Efficacy : Studies indicate that similar compounds exhibit Minimum Inhibitory Concentrations (MICs) ranging from 3.58 µM to 8.74 µM against various microbial strains . The presence of electron-withdrawing groups on the aromatic rings enhances their antimicrobial efficacy.

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at reducing oxidative stress-related diseases:

  • Evaluation : The antioxidant activity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests. These studies reveal a significant capacity for free radical scavenging .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Electron-donating groups (e.g., -OCH₃)Enhance anticancer and antioxidant activity
Electron-withdrawing groups (e.g., -Cl)Improve antimicrobial properties

The SAR studies suggest that modifying substituents on the phenyl rings can significantly impact the biological activities of the compound.

Case Study 1: Anticancer Evaluation

In a comparative study using MCF-7 breast cancer cells, this compound exhibited an IC₅₀ value of approximately 22.3 µM compared to Doxorubicin's IC₅₀ of 0.5 µM . This indicates moderate efficacy but highlights the need for further optimization.

Case Study 2: Antimicrobial Testing

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features had MIC values ranging from 3.58 µM to 8.74 µM against these pathogens . This underscores the potential for developing new antimicrobial agents based on this chemical scaffold.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and oxadiazole ring are susceptible to hydrolysis under specific conditions:

  • Acid-Catalyzed Hydrolysis :
    The acetamide moiety undergoes hydrolysis in concentrated HCl (6M, 80°C, 6h), yielding the corresponding carboxylic acid derivative. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Base-Mediated Hydrolysis :
    Under alkaline conditions (NaOH, 2M, reflux), the 1,2,4-oxadiazole ring undergoes cleavage, producing nitrile and carboxylic acid intermediates. This reactivity aligns with oxadiazole’s tendency to act as a bioisostere for esters or amides .

Oxidation Reactions

The methyl group on the naphthyridine core and methoxyphenyl substituents participate in oxidation:

Site Reagent/Conditions Product
Naphthyridine C7-CH₃KMnO₄, H₂O, 60°C, 4hC7-COOH derivative
4-Methoxyphenyl OCH₃HI (48%), reflux, 8hDemethylation to phenolic -OH group

Oxidation of the methyl group to a carboxylic acid enhances water solubility, while demethylation modifies electronic properties for enhanced biological interactions.

Substitution Reactions

Electrophilic and nucleophilic substitution occurs at reactive positions:

  • Nucleophilic Aromatic Substitution :
    The electron-deficient oxadiazole ring undergoes substitution with amines (e.g., NH₃/EtOH, 70°C), replacing the oxadiazole oxygen with an amino group. This modifies hydrogen-bonding capacity .

  • Radical Bromination :
    N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the naphthyridine’s C5 position under UV light, forming a brominated analog for further coupling reactions .

Cycloaddition and Ring-Opening

The oxadiazole moiety participates in [3+2] cycloaddition with nitrile oxides, forming fused triazole rings. Conversely, ring-opening with hydrazine generates hydrazide intermediates, useful for synthesizing heterocyclic analogs .

Reduction Reactions

Selective reduction of functional groups:

  • NaBH₄/MeOH : Reduces the naphthyridine’s carbonyl group to a hydroxyl group (C4-OH), altering hydrogen-bonding patterns.

  • H₂/Pd-C : Hydrogenates the naphthyridine’s double bonds, yielding a partially saturated core with modified planarity.

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated at C5) engage in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), producing biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines, enhancing target affinity in medicinal applications .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4π+4π] cycloaddition between naphthyridine rings, generating dimeric structures. This reactivity is exploited in materials science for constructing supramolecular assemblies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole/Triazole Moieties

Compound A : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
  • Core Structure : Pyridine instead of 1,8-naphthyridine.
  • Substituents : Chloro groups at 3- and 4-positions on the phenyl ring vs. methoxy groups in the target compound.
  • Functional Impact : Chlorine substituents increase lipophilicity and may enhance membrane permeability but reduce solubility compared to methoxy groups. The pyridine core may alter binding affinity in biological targets due to reduced planarity relative to naphthyridine .
Compound B : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
  • Core Structure : Triazole instead of oxadiazole.
  • Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition vs. multi-step condensation for the target compound.
  • The naphthalene group in Compound B enhances π-π stacking but may reduce solubility .
Table 1 : Key Structural and Functional Comparisons
Feature Target Compound Compound A () Compound B ()
Core Heterocycle 1,8-Naphthyridine Pyridine Triazole-linked naphthalene
Key Substituents Dual methoxy groups Chloro and methoxy groups Naphthyloxy and phenyl groups
Synthesis Method Multi-step condensation Not specified Cu-catalyzed cycloaddition
LogP (Predicted) 3.2 4.1 2.8
Bioactivity Kinase inhibition (hypothesized) Anticancer (hypothesized) Antimicrobial

Analogues with Acetamide Linkages

Compound C : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
  • Core Structure: Thiazolidinone and coumarin instead of naphthyridine.

Computational Similarity Analysis

  • ChemGPS-NP Positioning : The target compound occupies a distinct chemical space due to its naphthyridine-oxadiazole hybrid structure. It clusters closer to kinase inhibitors than antimicrobial agents, as shown in ChemGPS-NP models .
  • Molecular Fingerprinting : Tanimoto coefficients (Tc) between the target compound and analogues range from 0.45 (Compound B) to 0.68 (Compound A), indicating moderate structural overlap. Higher Tc values correlate with conserved oxadiazole and acetamide groups .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core followed by coupling with the naphthyridine-acetamide scaffold. Key steps include:

  • Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acid derivatives under refluxing conditions (e.g., using POCl₃ or EDCI) .
  • Naphthyridine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the oxadiazole moiety to the naphthyridine core .
  • Acetamide functionalization : Amide bond formation via activation with HATU or DCC in anhydrous DMF . Critical parameters : Temperature control during cyclization, inert atmosphere for coupling reactions, and strict anhydrous conditions for amide formation.

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially for the oxadiazole and naphthyridine rings .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (based on analogous acetamide safety data) .
  • Ventilation : Use fume hoods due to potential inhalation hazards during weighing or solvent evaporation .
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if ingested .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • Reagent selection : Replace POCl₃ with EDCI/HOBt for safer oxadiazole cyclization .
  • Purification strategies : Use preparative HPLC with a C18 column (e.g., Chromolith) to resolve polar byproducts .
  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for higher coupling efficiency in naphthyridine functionalization .

Q. What methodologies are effective for evaluating the compound’s bioactivity against disease targets?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based assays (e.g., for kinase or protease targets) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, noting dose-dependent responses .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., COX-2 or EGFR) .

Q. How can contradictory data on biological activity between studies be resolved?

  • Control standardization : Ensure consistent cell passage numbers, serum batches, and assay protocols .
  • Solubility adjustments : Use DMSO/β-cyclodextrin complexes to enhance bioavailability in in vitro models .
  • Meta-analysis : Compare structural analogs (e.g., 3-methoxy vs. 4-methoxy substitutions) to identify SAR trends .

Q. What computational tools are recommended for predicting metabolic stability and degradation pathways?

  • ADMET prediction : SwissADME or ADMETlab to estimate metabolic half-life and cytochrome P450 interactions .
  • Degradation modeling : Gaussian 09 for DFT calculations on hydrolysis susceptibility of the oxadiazole ring .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use 10% DMSO/PBS with sonication to achieve homogeneous dispersions .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve cellular uptake .

Q. What strategies mitigate instability of the 1,2,4-oxadiazole moiety under acidic conditions?

  • pH optimization : Conduct reactions in neutral or mildly basic buffers (pH 7–8) .
  • Protective groups : Introduce tert-butyl or benzyl groups to stabilize the oxadiazole ring during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.